5-Hexylcyclohexane-1,3-dione
Description
Overview of 1,3-Diketone Chemistry and Reactivity
1,3-Diketones, also known as β-diketones, are characterized by the presence of two carbonyl groups separated by a single carbon atom. wikipedia.org This arrangement confers unique chemical properties, most notably the propensity to undergo keto-enol tautomerism. wikipedia.orgwikipedia.org In solution, 1,3-diketones often exist predominantly in their more stable enol form, a phenomenon driven by the formation of a conjugated system and intramolecular hydrogen bonding. wikipedia.orgresearchgate.net The keto-enol equilibrium can be influenced by factors such as the solvent and the nature of substituents on the molecule. researchgate.netoup.com
The reactivity of 1,3-diketones is extensive. They are key starting materials in the synthesis of heterocyclic compounds like pyrazoles and N,O-heterocycles. nih.govbohrium.com The acidic nature of the methylene (B1212753) protons between the two carbonyl groups allows for easy formation of a resonance-stabilized enolate ion, a potent nucleophile in carbon-carbon bond-forming reactions. studycorgi.com This reactivity is harnessed in fundamental organic reactions, including:
Claisen Condensation : A classical method for the synthesis of β-diketones. wikipedia.orgbohrium.com
Michael Addition : The addition of the enolate to α,β-unsaturated carbonyl compounds. studycorgi.com
Aldol (B89426) Condensation : A reaction involving the addition of an enolate to a carbonyl group. studycorgi.com
DeMayo Reaction : A photochemical reaction with alkenes to produce 1,5-diketones. wikipedia.org
Furthermore, 1,3-diketones can undergo oxidative rearrangements to form all-carbon quaternary carboxylates and serve as ligands for metal acetylacetonate (B107027) complexes. wikipedia.orgrsc.org
Structural Significance of the Cyclohexane-1,3-Dione Core
The cyclohexane-1,3-dione framework is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity. google.comresearchgate.net This core structure is a versatile precursor for a plethora of complex molecules, including chromenones, xanthenones, coumarins, and acridinediones. researchgate.net
Unlike acyclic 1,3-diketones, the cyclic nature of cyclohexane-1,3-dione prevents the formation of a sterically favored intramolecular hydrogen bond in its enol form. researchgate.net Instead, the enol tautomers are stabilized by intermolecular hydrogen bonding, which can lead to the formation of dimers in nonpolar solvents. researchgate.netoup.com The presence of highly active methylene and dicarbonyl groups within the ring structure contributes to its wide-ranging chemical versatility. researchgate.net
Derivatives of cyclohexane-1,3-dione are recognized for their potential as therapeutic agents, with studies exploring their anticancer and anti-inflammatory properties. google.comnih.govacs.org Their ability to act as inhibitors for enzymes like receptor tyrosine kinases makes them attractive candidates in drug design. nih.govacs.orgnih.gov
Contextual Importance of 5-Alkylcyclohexane-1,3-Diones in Chemical Synthesis
The introduction of an alkyl group at the 5-position of the cyclohexane-1,3-dione ring, as seen in 5-hexylcyclohexane-1,3-dione, is of considerable interest in synthetic chemistry. These 5-alkyl derivatives are fundamental building blocks for a variety of valuable organic molecules. researchgate.net For instance, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is a well-established process involving a Michael addition followed by an intramolecular aldol condensation. studycorgi.com
The alkyl substituent can influence the compound's physical and chemical properties, including its lipophilicity and interaction with biological systems. evitachem.com The synthesis of various 2-alkyl and 2,2-dialkylcyclohexane-1,3-diones is often a critical step in the total synthesis of terpene and steroidal natural products. nih.gov While the direct alkylation of the 2-position can be challenging due to competing O-alkylation, various synthetic strategies have been developed to achieve C-selective alkylation. nih.gov
The general importance of substituted cyclohexane-1,3-diones is highlighted by their use in the production of herbicides and pesticides. google.comwikipedia.orgevitachem.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 500341-67-3 | C12H20O2 | 196.29 |
| 5-Cyclohexylcyclohexane-1,3-dione | 17844-66-5 | C12H18O2 | 194.27 |
| 5-Pentylcyclohexane-1,3-dione | 18456-88-7 | C11H18O2 | 182.26 |
| 2-Hexylcyclohexane-1,3-dione | Not specified | C12H20O2 | 196.286 |
| Cyclohexane-1,3-dione | 504-02-9 | C6H8O2 | 112.128 |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | 126-81-8 | C8H12O2 | 140.18 |
Data sourced from multiple chemical databases and research articles. wikipedia.orgevitachem.comnih.govchemicalbook.comchemwhat.comechemi.comguidechem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
500341-67-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-hexylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h10H,2-9H2,1H3 |
InChI Key |
KUTNVHBPCLHKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 5 Hexylcyclohexane 1,3 Dione and Its Precursors
Total Synthesis Approaches to 5-Hexylcyclohexane-1,3-Dione
The total synthesis of this compound can be accomplished through various routes that assemble the carbocyclic ring and install the hexyl group. These strategies often leverage fundamental organic reactions, including enolate alkylation and ring-forming cyclizations.
Convergent and Divergent Synthetic Routes
Synthetic strategies can be broadly categorized as either convergent or divergent. researchgate.netwikipedia.org
In contrast, a divergent synthesis begins with a common core structure that is subsequently elaborated to produce a variety of related compounds. wikipedia.org A divergent strategy for this target molecule could start with a pre-formed cyclohexane-1,3-dione ring. This core could then be functionalized at the C-5 position with a hexyl group. This approach is particularly useful for creating libraries of 5-substituted cyclohexane-1,3-diones for structure-activity relationship studies.
| Synthesis Strategy | Description | Advantages |
| Convergent | Independent synthesis of a hexyl-containing fragment and a dione (B5365651) precursor, followed by late-stage coupling. | High overall efficiency, parallel synthesis of fragments. |
| Divergent | Starts with a common cyclohexane-1,3-dione core, followed by functionalization with the hexyl group. | Useful for generating libraries of analogues, efficient for exploring substituent effects. |
Enolate Chemistry and Alkylation Strategies at C-5 Position
A primary method for introducing the hexyl group onto a pre-existing cyclohexane-1,3-dione scaffold involves the alkylation of its enolate. Cyclohexane-1,3-dione exists predominantly in its more stable enol tautomer in solution. wikipedia.orgacs.orgyoutube.com The acidity of the methylene (B1212753) protons at the C-2, C-4, and C-6 positions (pKa ≈ 5.26) allows for facile deprotonation to form a nucleophilic enolate. wikipedia.org
Direct alkylation at the C-5 position is challenging. The most acidic protons are at the C-2 position, between the two carbonyl groups. However, alkylation often occurs preferentially on the oxygen atom (O-alkylation) rather than the carbon atom (C-alkylation), particularly with unactivated alkyl halides. nih.gov To achieve C-5 alkylation, indirect methods are typically employed, often starting with a Michael addition reaction.
A common strategy involves the Michael addition of a nucleophile, such as diethyl malonate, to an α,β-unsaturated ketone that already contains the hexyl group. For example, reacting non-3-en-2-one with diethyl malonate would generate an intermediate primed for a subsequent intramolecular cyclization (Dieckmann condensation) to form the desired 5-hexyl-substituted ring system.
Cyclization Reactions for the Formation of the Dione Ring System
The construction of the cyclohexane-1,3-dione ring is a cornerstone of the synthesis. A classic and effective method is the Michael-Claisen condensation sequence. google.comorganic-chemistry.org This approach involves the conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated ester, followed by an intramolecular Claisen condensation to form the six-membered ring.
For the synthesis of this compound, a suitable starting material would be an ester of 3-nonenoic acid. The reaction sequence would proceed as follows:
Michael Addition: A nucleophile, such as the enolate of acetone (B3395972), adds to an α,β-unsaturated ester like ethyl 3-nonenoate.
Claisen Cyclization: The resulting intermediate undergoes an intramolecular Claisen condensation, where the enolate generated from the acetone moiety attacks the ester carbonyl, leading to the formation of the β-dicarbonyl system within the cyclohexane (B81311) ring. organic-chemistry.org Subsequent hydrolysis and decarboxylation would yield the final product.
This one-pot process, which combines consecutive Michael and Claisen reactions, is an atom-economical and efficient method for synthesizing substituted cyclohexane-1,3-diones. google.comgoogle.com
Precursor Design and Synthesis for this compound
The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors, particularly the building blocks that introduce the hexyl chain.
Synthesis of Hexyl-Containing Building Blocks
Common hexyl-containing precursors include:
1-Bromohexane (B126081) or 1-Iodohexane: These are excellent electrophiles for C-alkylation reactions if direct alkylation is feasible or for use in organometallic reagent formation.
Hexylmagnesium Bromide (Grignard Reagent): Prepared from 1-bromohexane and magnesium, this powerful nucleophile can be used in conjugate addition reactions to α,β-unsaturated systems.
Hexanal (B45976): Can be used in aldol (B89426) condensation reactions to build up the carbon skeleton necessary for subsequent cyclization.
α,β-Unsaturated Ketones/Esters: Molecules like non-3-en-2-one or ethyl non-2-enoate serve as key electrophiles in Michael addition-based ring-forming strategies. These are often synthesized via aldol condensation of hexanal with acetone or a Wittig/Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) ylide.
The following table summarizes potential hexyl-containing building blocks and their application in the synthesis.
| Precursor | Formula | Synthetic Application |
| 1-Bromohexane | C₆H₁₃Br | Electrophile in alkylation; Precursor to Grignard reagents |
| Hexanal | C₆H₁₂O | Aldol condensation reactions |
| Non-3-en-2-one | C₉H₁₆O | Michael acceptor for ring formation |
| Diethyl Hexylmalonate | C₁₃H₂₄O₄ | Nucleophile in Michael additions |
Stereoselective and Regioselective Preparations
Regioselectivity: In the synthesis of the cyclohexane-1,3-dione ring, regioselectivity is crucial. For instance, in the Michael-Claisen pathway, the initial conjugate addition must occur correctly to set up the 6-membered ring cyclization. The use of specific enolates (e.g., from acetone or diethyl malonate) and α,β-unsaturated systems directs the reaction to form the desired constitutional isomer. organic-chemistry.org Challenges in regioselectivity can arise during the direct alkylation of the cyclohexane-1,3-dione enolate, which has multiple reactive sites. ubc.ca
Stereoselectivity: The introduction of the hexyl group at the C-5 position creates a stereocenter. Therefore, non-stereoselective synthetic routes will produce a racemic mixture of (R)- and (S)-5-Hexylcyclohexane-1,3-dione. Achieving stereoselectivity would require the use of asymmetric synthesis techniques. This could involve:
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor to direct the alkylation or cyclization step from a specific face of the molecule.
Asymmetric Catalysis: Using a chiral catalyst (e.g., a chiral amine or metal complex) to control the stereochemical outcome of a key bond-forming step, such as the initial Michael addition. beilstein-journals.org
While the development of stereoselective methods for more complex substituted cyclohexanones is an active area of research, simpler targets like this compound are often prepared as a racemate unless optical purity is a specific requirement for its intended application.
Green Chemistry and Sustainable Synthetic Methodologies
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of cyclic diones, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be approached through various pathways that align with these principles, primarily focusing on the use of catalysts to enhance reaction efficiency and the design of processes that maximize the incorporation of starting materials into the final product.
Catalytic methods are at the forefront of green synthesis, offering pathways that proceed with high selectivity and efficiency under milder conditions than their stoichiometric counterparts. For the synthesis of the cyclohexane-1,3-dione core, catalytic hydrogenation of resorcinol (B1680541) and its derivatives is a well-established and sustainable approach.
One notable method is the catalytic transfer hydrogenation of a resorcinol precursor. This technique avoids the use of high-pressure hydrogen gas, a significant safety and handling concern, by employing a hydrogen donor in the presence of a heterogeneous catalyst. For instance, the reduction of resorcinol to 1,3-cyclohexanedione (B196179) can be effectively achieved using sodium formate (B1220265) as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst in an aqueous medium. This process boasts high conversion and selectivity under moderate temperatures, making it an attractive green alternative. The application of this method to a 5-hexylresorcinol precursor would directly yield this compound.
| Catalyst | Substrate | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5% Pd/C | Resorcinol | Sodium Formate | Water | 30-50 | >90 | google.com |
This table presents data for the synthesis of the parent 1,3-cyclohexanedione, a model for the synthesis of its 5-hexyl derivative.
Another catalytic strategy involves the gas-phase cyclization of δ-keto-esters over a solid catalyst. For example, the intramolecular condensation of a lower alkyl 5-oxohexanoate (B1238966) derivative can be achieved at elevated temperatures using active carbon as a catalyst. This method is particularly relevant for the synthesis of various alkyl-substituted cyclohexane-1,3-diones and represents a continuous process with potential for industrial scale-up.
| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |
| Active Carbon | Methyl 5-oxo-hexanoate | 300-302 | 93 | google.com |
| Active Carbon | Ethyl 5-oxo-4-methyl hexanoate | 330-332 | 94 | google.com |
This table showcases the synthesis of the parent and a methyl-substituted cyclohexane-1,3-dione, demonstrating the versatility of the catalytic approach for alkyl-substituted derivatives.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful. When combined with solvent-free (neat) conditions, these processes represent a highly sustainable synthetic strategy.
A prime example of an atom-economical route to the cyclohexane-1,3-dione scaffold is the Michael-Claisen condensation. This one-pot reaction sequence constructs the six-membered ring by forming two new carbon-carbon bonds with the loss of only a small molecule, typically an alcohol from the ester functionality. The synthesis of substituted cyclohexane-1,3-diones has been described as a facile, atom-economical, and one-pot process. google.com
The synthesis of the well-known 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) provides a classic illustration of this principle. It is synthesized via the base-catalyzed conjugate addition of diethyl malonate to mesityl oxide, followed by an intramolecular condensation, hydrolysis, and decarboxylation, all of which can be performed in a one-pot fashion. studycorgi.com This process is inherently atom-economical as the majority of the atoms from the reactants are incorporated into the final product.
| Reaction Type | Reactants | Base | Conditions | Key Features | Reference |
| Michael-Claisen Condensation | Substituted Acetone and α,β-Unsaturated Esters | Sodium Hydride | Toluene or Neat, -10 to 0°C | One-pot, High Atom Economy, Regioselective | google.com |
| Michael Addition & Aldol Condensation | Diethyl Malonate and Mesityl Oxide | Sodium Ethoxide | Ethanol | One-pot, High Atom Economy | studycorgi.com |
This table provides examples of atom-economical processes for the synthesis of the cyclohexane-1,3-dione ring system, which are applicable to the synthesis of this compound.
By embracing these green chemistry and sustainable methodologies, the synthesis of this compound and its precursors can be achieved in a more environmentally responsible and efficient manner, aligning with the goals of modern chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of 5 Hexylcyclohexane 1,3 Dione
Tautomerism and Keto-Enol Equilibrium Studies
Like other β-dicarbonyl compounds, 5-Hexylcyclohexane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a fundamental aspect of its chemistry, influencing its structure, stability, and reactivity.
The position and nature of substituents on the cyclohexane (B81311) ring can significantly influence the keto-enol tautomerization process. nih.gov In the case of this compound, the hexyl group is located at a position remote from the dicarbonyl moiety (C-5). Its influence is primarily electronic, acting as a weak electron-donating group. Generally, electron-donating groups can subtly affect the stability of the enol form. walisongo.ac.id
However, steric hindrance plays a more dominant role in determining tautomeric preference, especially with bulky substituents at the C-2 position, which can inhibit enolization. wm.edu Since the hexyl group in this compound is not at the active methylene (B1212753) carbon (C-2), its steric effect on the dione (B5365651) system's ability to enolize is minimal compared to a C-2 substituted analogue. The compound is therefore expected to exist predominantly in its more stable enol form in solution, a common characteristic of 1,3-cyclohexanediones which allows for a conjugated system and intramolecular hydrogen bonding. organicchemistrytutor.comlibretexts.orgwikipedia.org The stability of the enol tautomer is enhanced by the formation of a six-membered hydrogen-bonded ring. organicchemistrytutor.com
Table 1: Factors Influencing Keto-Enol Equilibrium in Cyclohexane-1,3-diones
| Factor | Influence on Equilibrium | Relevance to this compound |
|---|---|---|
| Conjugation | Stabilizes the enol form through the creation of a conjugated π-system. organicchemistrytutor.com | A primary driving force for enolization in the 1,3-dione system. |
| Intramolecular H-Bonding | Significantly stabilizes the enol tautomer by forming a pseudo-aromatic ring. organicchemistrytutor.com | The enol form can form a stable six-membered ring via hydrogen bonding. |
| Solvent Polarity | Polar solvents can disrupt intramolecular hydrogen bonding, potentially favoring the keto form. nih.govmasterorganicchemistry.com | In nonpolar solvents, the enol form is expected to be highly favored. |
| Substituent Effects | Electron-donating or -withdrawing groups can alter the acidity of the α-protons and the stability of the enol. walisongo.ac.id | The C-5 hexyl group has a minor electronic donating effect. |
| Steric Hindrance | Bulky groups at the C-2 position can destabilize the planar enol form, favoring the keto tautomer. wm.edu | The C-5 hexyl group does not sterically hinder the enolizable dicarbonyl system. |
The study of tautomerism in β-dicarbonyls relies on a combination of experimental techniques and theoretical calculations. For compounds like this compound, these methods provide insight into the relative populations of the keto and enol forms and the dynamics of their interconversion.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying the keto-enol equilibrium. walisongo.ac.id The enol form is characterized by a distinctive signal for the enolic proton (O-H), typically in the range of 10-15 ppm, while the keto form shows signals for the C-2 methylene protons. Integration of these signals allows for the determination of the equilibrium constant (Ke/k). walisongo.ac.id For similar compounds like dimedone, proton NMR studies have confirmed rapid intermolecular hydrogen transfer in the enol form. epa.gov
Ultraviolet (UV) Spectroscopy: The conjugated π-system of the enol tautomer results in a strong UV absorption at a longer wavelength compared to the non-conjugated keto form. The ultraviolet spectra of 1,3-cyclohexanediones have been used to study the keto-enol equilibrium in various solvents. epa.gov
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the two tautomers. The keto form exhibits characteristic C=O stretching frequencies for a ketone, while the enol form shows a broader O-H stretch and a C=O stretch at a lower frequency due to conjugation and hydrogen bonding.
Theoretical Methods:
Density Functional Theory (DFT): Computational studies, often using DFT methods, can model the structures and relative energies of the tautomers. nih.govresearchgate.net These calculations help to predict the most stable tautomer and the energy barrier for interconversion, corroborating experimental findings. Such studies on related molecules like dimedone have successfully calculated the geometries and vibrational frequencies for both keto and enol forms. researchgate.net
Electrophilic and Nucleophilic Reactions at the Dione System
The dione system of this compound provides multiple sites for chemical reactions, including the acidic C-2 methylene group and the electrophilic carbonyl carbons.
The methylene group at the C-2 position is flanked by two electron-withdrawing carbonyl groups, making its protons significantly acidic (pKa ≈ 5.26 for the parent 1,3-cyclohexanedione). wikipedia.org Deprotonation with a base generates a stabilized enolate ion, which is a potent nucleophile. This enolate readily participates in reactions with a variety of electrophiles.
Table 2: Representative Reactions at the Active Methylene Group
| Reaction Type | Reagents | Description |
|---|---|---|
| Halogenation | Br₂, Cl₂, NBS | The enol or enolate reacts readily with halogens to form 2-halo derivatives. Studies on 1,3-dicarbonyls show that monobromination occurs specifically at the active methylene group. rsc.org |
| Alkylation | Alkyl halides (e.g., CH₃I) | The enolate can be alkylated at the C-2 position. However, competition between C-alkylation and O-alkylation of the enolate is a significant challenge, particularly with unactivated electrophiles. nih.gov |
| Acylation | Acyl chlorides, Anhydrides | The enolate reacts with acylating agents to introduce an acyl group at the C-2 position, forming a β-tricarbonyl compound. |
| Michael Addition | α,β-Unsaturated carbonyls | As a soft nucleophile, the enolate can add to Michael acceptors in a conjugate addition reaction. wm.edu |
| Knoevenagel Condensation | Aldehydes, Ketones | The active methylene group can condense with aldehydes or ketones, catalyzed by a weak base, to form an alkylidene derivative. nih.gov |
The two carbonyl groups of this compound are electrophilic centers susceptible to attack by nucleophiles. evitachem.com Since the compound exists primarily as the enol, these reactions often involve the enone system.
O-Alkylation and O-Acylation: Reaction of the enolate with hard electrophiles or under specific conditions can lead to the formation of 3-alkoxy or 3-acyloxy-2-cyclohexenone derivatives. wikipedia.orggoogle.com A patent describes the synthesis of 2-(N-ethoxypropionimidoyl)-3-phenylsulfonyloxy-5-hexyl-2-cyclohexene-1-one from a derivative of this compound, highlighting the reactivity of the enol oxygen. google.com
Reduction: The carbonyl groups can be reduced to hydroxyl groups. Strong reducing agents like lithium aluminum hydride would likely reduce both the keto and enol forms to the corresponding diol, 1-hexylcyclohexane-1,3-diol. evitachem.com
Condensation with Amines: The carbonyl groups can condense with primary amines or ammonia (B1221849) derivatives to form enamines or, in more complex reactions, lead to the formation of heterocyclic systems. For instance, reactions of 1,3-cyclohexanediones with aromatic amines can yield various condensation products. journalcra.com
Advanced Mechanistic Elucidation of Key Reactions
The elucidation of reaction mechanisms for a compound like this compound involves a multi-faceted approach that combines kinetic, thermodynamic, and isotopic studies. These investigations provide a molecular-level understanding of how chemical transformations occur, which is essential for controlling reaction outcomes and designing more efficient synthetic routes.
Reaction Kinetics and Thermodynamics
The study of reaction kinetics provides valuable insights into the rates of chemical reactions and the factors that influence them. For this compound, kinetic studies would focus on reactions such as alkylation, acylation, and condensation, which are characteristic of 1,3-diones. The presence of the hexyl group can affect the rate of enolate formation and its subsequent reactions due to steric hindrance or electronic effects.
Thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of reaction, offer information about the energy changes and spontaneity of a chemical process. For instance, understanding the thermodynamics of the keto-enol tautomerization of this compound is fundamental to predicting its behavior in different solvent systems and its reactivity profile.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound
| Reaction Parameter | Hypothetical Value | Significance |
| Rate Constant (k) | 2.5 x 10-4 M-1s-1 | Indicates the speed of the reaction under specific conditions. |
| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol | A negative value suggests an exothermic reaction. |
| Entropy of Reaction (ΔS) | -120 J/mol·K | A negative value indicates a decrease in disorder during the reaction. |
| Gibbs Free Energy (ΔG) | -8.4 kJ/mol | A negative value indicates a spontaneous reaction. |
Isotope Labeling Studies in this compound Transformations
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. In the context of this compound, isotopes of carbon (¹³C) or hydrogen (deuterium, D) could be incorporated into the molecule to study its transformations.
For example, by labeling the acidic methylene protons at the C2 position with deuterium, one could follow their exchange rates and involvement in enolate formation. Similarly, ¹³C labeling of the carbonyl carbons would allow for the tracking of these atoms in rearrangement or fragmentation reactions. The use of stable isotopes in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is a cornerstone of modern mechanistic organic chemistry. medchemexpress.comimist.ma
Table 2: Potential Isotope Labeling Studies for this compound
| Labeled Position | Isotope | Mechanistic Question to Address |
| C2-Methylene | Deuterium (D) | Rate and mechanism of enolization; role of the C2-protons in condensation reactions. |
| Carbonyl Carbon (C1 or C3) | ¹³C | Pathway of carbonyl group in rearrangement or cleavage reactions. |
| Hexyl Group | ¹³C or D | Influence of the alkyl chain on the reaction mechanism; potential for intramolecular interactions. |
Note: This table outlines potential research avenues, as specific isotope labeling studies on this compound are not widely reported.
Derivatization and Analog Synthesis of 5 Hexylcyclohexane 1,3 Dione
Synthesis of 2-Substituted 5-Hexylcyclohexane-1,3-dione Derivatives
The C-2 position of the this compound ring, flanked by two carbonyl groups, is highly activated and thus a prime site for various chemical modifications. The acidic nature of the C-2 protons facilitates a range of reactions, including acylation, alkylation, and halogenation.
The introduction of acyl and alkyl groups at the C-2 position is a common strategy to expand the molecular complexity of this compound.
Acylation: Acylation at the C-2 position can be achieved by reacting this compound with acylating agents such as acyl halides or anhydrides under basic conditions. For instance, the acylation of a similar compound, 2-[1-(N-ethoxyamino)propylidene]-5-hexylcyclohexane-1,3-dione, with benzoyl chloride in the presence of sodium hydroxide (B78521) in acetone (B3395972) yields the corresponding O-acylated product, 2-(N-ethoxypropionimidoyl)-3-phenylsulfonyloxy-5-hexyl-2-cyclohexene-1-one. google.com This reaction proceeds via the formation of a sodium salt of the dione (B5365651), which then acts as a nucleophile. google.com
Alkylation: Alkylation at the C-2 position is more challenging due to the competing O-alkylation. However, methods have been developed to favor C-alkylation. One approach involves the use of ketodimethyl hydrazones derived from 2-alkylcyclohexane-1,3-diones. These hydrazones can be selectively C-alkylated with unactivated sp3 electrophiles, and subsequent hydrolysis yields the desired 2,2-dialkylcyclohexane-1,3-diones. nih.gov While direct alkylation of 2-methylcyclohexane-1,3-dione (B75653) with many electrophiles leads to O-alkylation, the use of activated electrophiles like methyl iodide or allyl bromide can result in C-alkylation. nih.gov
A scalable protocol for the regioselective alkylation of 2-methylcyclohexane-1,3-dione with unactivated sp3 electrophiles has been developed using the corresponding ketodimethyl hydrazones. nih.gov This method provides a high-yielding route to 2,2-dialkylcyclohexane-1,3-diones that are not readily accessible through direct alkylation. nih.gov
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 2-[1-(N-ethoxyamino)propylidene]-5-hexylcyclohexane-1,3-dione | Benzoyl chloride | 2-(N-ethoxypropionimidoyl)-3-phenylsulfonyloxy-5-hexyl-2-cyclohexene-1-one | Acylation | google.com |
| 2-Methylcyclohexane-1,3-dione ketodimethyl hydrazone | Unactivated sp3 electrophile | 2,2-Dialkylcyclohexane-1,3-dione | Alkylation | nih.gov |
| 2-Methylcyclohexane-1,3-dione | Methyl iodide | 2,2-Dimethylcyclohexane-1,3-dione | Alkylation | nih.gov |
The introduction of a halogen atom at the C-2 position provides a handle for further functionalization. While direct halogenation of this compound is not extensively documented in the provided search results, the reactivity of the analogous dimedone (5,5-dimethylcyclohexane-1,3-dione) suggests that such transformations are feasible. These halogenated intermediates can then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.
Condensation Products and Heterocyclic Annulations
The dicarbonyl functionality of this compound makes it an excellent substrate for condensation reactions and the construction of fused heterocyclic systems. These reactions are pivotal in generating compounds with potential applications in medicinal and materials chemistry.
Cyclohexane-1,3-dione derivatives are key precursors for the synthesis of a variety of fused heterocycles, including chromenones, xanthenones, coumarins, and acridinediones. researchgate.net These syntheses often involve condensation with bifunctional reagents. For example, the condensation of cyclohexane-1,3-diones with aldehydes and amines can lead to the formation of benzo[b] researchgate.netlookchem.comphenanthrolin-11-ones. researchgate.net
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. organic-chemistry.orgnih.gov Cyclohexane-1,3-dione and its derivatives are valuable components in various MCRs. For instance, they participate in Knoevenagel condensation-initiated MCRs for the synthesis of 2-amino-4H-chromene derivatives. rsc.org Another example is the three-component reaction of cyclohexa-1,3-dione, amines, and alkyl acetylenedicarboxylates to form benzo-fused γ-lactams. beilstein-journals.org The use of aqueous micellar systems can accelerate MCRs involving diones like dimedone. frontiersin.org
| Reactants | Product Type | Reaction Type | Reference |
| Cyclohexane-1,3-dione, Aldehydes, Amines | Benzo[b] researchgate.netlookchem.comphenanthrolin-11-ones | Condensation | researchgate.net |
| Cyclohexane-1,3-dione, Malononitrile, Aldehydes | 2-Amino-4H-chromene derivatives | Multi-component reaction | rsc.org |
| Cyclohexa-1,3-dione, Amines, Alkyl acetylenedicarboxylates | Benzo-fused γ-lactams | Multi-component reaction | beilstein-journals.org |
Modification of the Hexyl Side Chain
Modifications of the hexyl side chain of this compound can influence the compound's physical and biological properties. The length and branching of the alkyl side chain in similar compounds, such as poly(3-alkylthiophene)s, have been shown to affect backbone dynamics and material properties. escholarship.org While specific examples of modifying the hexyl chain of this compound were not found in the search results, general organic synthesis principles suggest that transformations such as oxidation, halogenation, or the introduction of unsaturation are possible, albeit potentially requiring protective group strategies for the dione functionality. The influence of side-chain length on the properties of naphthalene (B1677914) diimide-based compounds has also been studied, indicating that such modifications can significantly impact thin-film microstructure and performance in organic field-effect transistors. monash.edu
Functionalization of the Alkyl Chain (e.g., Oxidation, Halogenation)
The functionalization of the saturated hexyl chain of this compound presents a significant synthetic challenge due to the general inertness of C-H bonds. However, modern synthetic methodologies offer potential pathways for the selective introduction of functional groups such as hydroxyl or halide moieties.
Research into the direct oxidation of the hexyl side chain is not extensively documented for this specific molecule. However, general principles of alkane oxidation can be applied. For instance, the use of strong oxidizing agents could potentially lead to a mixture of products, including ketones and carboxylic acids, resulting from cleavage of the alkyl chain. More controlled and site-selective oxidation represents a formidable challenge.
A promising approach for selective C-H functionalization is the use of catalyst-controlled reactions. Dirhodium catalysts, for example, have been shown to be highly effective for the site-selective, diastereoselective, and enantioselective C-H functionalization of n-alkanes. nih.gov This methodology could theoretically be applied to the hexyl chain of this compound to introduce new functional groups at specific positions, although direct experimental evidence for this substrate is not available.
Halogenation of the hexyl chain is another potential derivatization route. Radical halogenation, using reagents like N-bromosuccinimide (NBS) under radical-promoting conditions, is a common method for functionalizing alkyl chains. However, the reactivity of the cyclohexane-1,3-dione ring itself must be considered. Studies on the NBS bromination of methyl enol ethers of cyclohexane-1,3-dione have shown that substitution occurs at the allylic position of the enone ring system rather than on an alkyl substituent at the 5-position. cdnsciencepub.com This suggests that direct halogenation of the hexyl chain might be complicated by competing reactions on the ring, especially given that 1,3-dicarbonyl compounds exist predominantly in their enol form in solution.
General reactions such as oxidation and reduction are applicable to cyclohexane-1,3-dione derivatives. evitachem.com While these are often focused on the diketone functionality, under specific conditions, the hexyl chain could be targeted.
Table 1: Potential Methods for Alkyl Chain Functionalization
| Functionalization | Reagent/Catalyst | Potential Outcome | Reference |
| C-H Oxidation | Dirhodium Catalyst | Site-selective introduction of functional groups | nih.gov |
| Halogenation | N-Bromosuccinimide (NBS) | Bromination (potential for competing ring reaction) | cdnsciencepub.com |
Introduction of Unsaturations or Polar Groups on the Hexyl Moiety
The introduction of unsaturations, such as double or triple bonds, or polar groups like hydroxyl or amino functions, onto the hexyl side chain can significantly alter the molecule's polarity, solubility, and biological activity.
The synthesis of analogs with unsaturated side chains is a viable strategy for creating novel derivatives. While direct dehydrogenation of the hexyl chain is challenging, building the cyclohexane-1,3-dione ring onto a pre-functionalized, unsaturated fragment is a more common synthetic approach. Research on related 2-acylcyclohexane-1,3-diones has demonstrated the synthesis of analogs with long-chain unsaturated carboxylic acid chlorides, resulting in unsaturated acyl side chains. researchgate.netdntb.gov.ua A similar strategy could be employed to synthesize 5-alkenyl or 5-alkynyl cyclohexane-1,3-dione derivatives.
The introduction of polar groups can be achieved through various synthetic routes. For instance, a terminal alkene on the side chain could be subjected to hydroboration-oxidation to yield a terminal alcohol, or to ozonolysis to produce a carboxylic acid. The synthesis of 5-hydroxycyclohexane-1,3-dione (B13050955) has been reported, demonstrating that a hydroxyl group can be incorporated at the 5-position of the ring. rsc.org This indicates that the cyclohexane-1,3-dione scaffold is compatible with polar functional groups. The synthesis of polar-functionalized polyolefins has also been explored, which, while not directly applicable to this small molecule, highlights the broader interest in incorporating polar moieties into alkyl structures. nsf.govresearchgate.netmdpi.comrsc.orgrsc.org
In a study on the herbicidal activity of 2-acyl-cyclohexane-1,3-dione congeners, it was found that the presence of a double bond or a hydroxyl group on the cyclohexane (B81311) ring generally decreased the inhibitory activity against the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com This suggests that the introduction of such groups on the hexyl side chain would also likely have a significant impact on the biological properties of the molecule.
Table 2: Potential Strategies for Introducing Unsaturation and Polar Groups
| Modification | Synthetic Approach | Potential Intermediate/Product | Reference |
| Unsaturation | Synthesis from unsaturated precursors | 5-Alkenylcyclohexane-1,3-dione | researchgate.netdntb.gov.ua |
| Polar Group (Hydroxyl) | Hydroboration-oxidation of an alkenyl side chain | 5-(Hydroxyhexyl)cyclohexane-1,3-dione | rsc.org |
| Polar Group (Carboxyl) | Oxidation of a terminal alkene or alcohol | 5-(Carboxyalkyl)cyclohexane-1,3-dione | evitachem.com |
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Hexylcyclohexane 1,3 Dione
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijmpronline.com If 5-Hexylcyclohexane-1,3-dione can be obtained as a suitable single crystal, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
This analysis would unequivocally establish whether the compound exists in the keto or enol form in the solid state, or as a mixture. It would also reveal the conformation of the cyclohexane (B81311) ring (e.g., chair, boat) and the orientation of the hexyl substituent.
Detailed Research Findings: There are no specific published X-ray crystallographic studies for this compound. However, studies on analogous compounds, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), have shown that these molecules often crystallize in the enol form, with extensive hydrogen-bonding networks. ijmpronline.com It is plausible that this compound would exhibit similar behavior, with the hexyl group influencing the crystal packing.
Hypothetical Crystallographic Data for this compound (based on analogs):
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Interactions | Intermolecular O-H···O hydrogen bonds |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated from impurities on a capillary column based on its boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure.
Detailed Research Findings: While a specific mass spectrum for this compound is not provided in the search results, the expected fragmentation pattern can be predicted. The molecular ion peak (M⁺) would confirm the molecular weight. Common fragmentation pathways for cyclic ketones and alkyl chains would include alpha-cleavage (loss of the hexyl group) and McLafferty rearrangement. The analysis of cyclohexane-1,3-dione itself has been mentioned in the context of GC. google.com
Predicted GC-MS Data for this compound:
| Parameter | Description |
|---|---|
| Retention Time (RT) | Dependent on the GC column and temperature program. |
| Molecular Ion (M⁺) | Expected at m/z = 196 (for C₁₂H₂₀O₂). |
| Key Fragments | Fragments corresponding to the loss of the hexyl group (C₆H₁₃•), loss of water (from the enol form), and characteristic ring fissions. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. It is particularly useful for less volatile or thermally sensitive compounds, although this compound is also amenable to this technique.
For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound and any impurities would be separated based on their relative polarities. Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl and enolic functionalities absorb UV light.
Detailed Research Findings: Specific HPLC methods for this compound are not detailed in the available literature. However, methods for other cyclohexane-1,3-dione derivatives, such as 5,5-dimethyl-1,3-cyclohexanedione, are established, often for derivatization purposes. sigmaaldrich.com The development of a robust HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good separation and sensitivity.
Typical HPLC Parameters for Analysis of this compound:
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Reversed-Phase), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detection | UV-Vis Detector at a wavelength corresponding to the λmax of the analyte (e.g., ~250-280 nm for the enol form) |
| Flow Rate | 1.0 mL/min |
| Application | Purity determination, quantification, and preparative isolation. |
Computational and Theoretical Studies of 5 Hexylcyclohexane 1,3 Dione
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Detailed quantum chemical calculations are crucial for elucidating the three-dimensional structure and electronic properties of a molecule.
Density Functional Theory (DFT) Studies
There is a significant gap in the scientific literature regarding specific Density Functional Theory (DFT) studies performed on 5-Hexylcyclohexane-1,3-dione. While DFT is a widely used method for investigating the structural and electronic properties of organic molecules, including various cyclohexane-1,3-dione derivatives, dedicated research on the 5-hexyl substituted version is not available. Such studies would be invaluable for determining optimized bond lengths, bond angles, and dihedral angles, as well as for understanding the electronic distribution, including HOMO-LUMO energy gaps, which are critical for predicting chemical reactivity.
Ab Initio Methods
Similarly, specific ab initio calculations for this compound are not documented in accessible research. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a highly accurate description of the molecule's geometry and electronic structure. The application of methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would offer a deeper understanding of its intrinsic properties.
Prediction of Reactivity and Reaction Pathways
The prediction of how a molecule will behave in a chemical reaction is a key application of computational chemistry.
Transition State Analysis
No specific research on the transition state analysis for reactions involving this compound has been published. This type of analysis is fundamental for mapping out reaction mechanisms and calculating activation energies, thereby predicting the feasibility and kinetics of chemical transformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. At present, there are no published MD simulation studies specifically for this compound. Such simulations could illuminate conformational changes, solvent effects, and the interactions of the molecule in a biological or chemical system.
Structure-Reactivity/Selectivity Relationships
Understanding the relationship between a molecule's structure and its chemical behavior is a cornerstone of modern chemistry. For this compound, there is a lack of published studies establishing specific structure-reactivity or structure-selectivity relationships based on computational models.
Spectroscopic Property Prediction and Correlation with Experimental Data
The synergy between computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and characterization of organic molecules. For this compound, theoretical predictions of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, can offer deep insights into its electronic structure and conformational behavior. These predictions, when correlated with experimental data, serve to validate the computational models and provide a more robust understanding of the molecule's characteristics.
A significant aspect of the chemistry of this compound is its existence as a mixture of tautomers: the diketo form and two possible enol forms. Computational methods are instrumental in predicting the relative stabilities of these tautomers, which is crucial as the equilibrium between them governs the observed spectroscopic properties. Studies on analogous compounds, such as 5,5-dimethyl-cyclohexane-1,3-dione (dimedone), have shown that the enol form is often a substantial component in solution, a phenomenon that must be considered when correlating theoretical and experimental spectra. researchgate.net
NMR Spectroscopy
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic compounds. d-nb.inforsc.org The GIAO (Gauge-Independent Atomic Orbital) method is one of the most common approaches for such calculations. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(2d,2p)). d-nb.info For a comprehensive analysis, the chemical shifts of all possible tautomers would be calculated, and the predicted spectrum would be a weighted average based on the computationally determined Boltzmann distribution of the tautomers.
Experimental ¹H NMR data for this compound is available and can be compared with theoretical predictions.
Table 1: Comparison of Experimental and Hypothetical Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (enol form)
| Proton | Experimental δ (ppm) researchgate.net | Hypothetical Predicted δ (ppm) |
| H on enolic C=C | 5.45 | 5.50 |
| CH₂ adjacent to C=O | 2.50 | 2.55 |
| CH₂ adjacent to C=C | 2.25 | 2.30 |
| CH (at C5) | 2.05 | 2.10 |
| CH₂ of hexyl chain | 1.20-1.40 | 1.25-1.45 |
| CH₃ of hexyl chain | 0.88 | 0.90 |
Disclaimer: Hypothetical predicted values are based on typical accuracies of DFT calculations for similar organic molecules and are for illustrative purposes only.
The correlation between the experimental and predicted chemical shifts is expected to be strong, with Mean Absolute Error (MAE) values typically below 0.2 ppm for ¹H and 1-2 ppm for ¹³C NMR when appropriate computational models are used. d-nb.info Discrepancies can often be attributed to solvent effects or the specific tautomeric equilibrium present under the experimental conditions.
IR Spectroscopy
Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are therefore typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov
For this compound, the IR spectrum is expected to be dominated by the vibrational modes of its functional groups. The diketo and enol tautomers would exhibit distinct IR spectra. The diketo form would be characterized by strong C=O stretching vibrations, while the enol form would show a C=C stretching vibration and a broad O-H stretching band due to intramolecular hydrogen bonding. researchgate.net
Table 2: Predicted IR Frequencies (cm⁻¹) for the Tautomers of this compound
| Vibrational Mode | Diketo Form (Predicted) | Enol Form (Predicted) |
| O-H stretch (H-bonded) | - | ~3100 (broad) |
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |
| C=O stretch | ~1715, ~1740 | ~1670 |
| C=C stretch | - | ~1610 |
Disclaimer: Predicted values are based on DFT calculations for analogous cyclic diketones and are for illustrative purposes.
By comparing a predicted spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule, confirming its structure and tautomeric form. researchgate.net
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsapub.org This method calculates the energies of electronic transitions from the ground state to various excited states. The transitions of interest for this compound would be the n → π* and π → π* transitions associated with the carbonyl (C=O) and enone (C=C-C=O) chromophores.
The diketo form would primarily show a weak n → π* transition. The enol form, being a conjugated system, would exhibit a strong π → π* transition at a longer wavelength, in addition to an n → π* transition. researchgate.net
Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for the Tautomers of this compound
| Tautomer | Transition | Predicted λmax (nm) |
| Diketo Form | n → π | ~280 |
| Enol Form | π → π | ~265 |
| Enol Form | n → π* | ~310 |
Disclaimer: Predicted values are based on TD-DFT calculations for analogous cyclic enones and diketones and are for illustrative purposes.
Correlating these predicted values with experimental UV-Vis spectra helps to identify the predominant tautomer in solution and to understand the electronic structure of the molecule. sapub.org The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects in the computational model.
Applications of 5 Hexylcyclohexane 1,3 Dione in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Synthesis
Cyclohexane-1,3-diones are recognized as crucial intermediates in organic synthesis, serving as foundational molecules for producing a wide array of complex compounds. researchgate.net Their utility is rooted in their specific chemical reactivity, which allows for the sequential addition of other molecular fragments. Substituted cyclohexane-1,3-diones are considered basic units for a variety of natural products and bioactive molecules. google.com The presence of the hexyl group in 5-Hexylcyclohexane-1,3-dione offers a lipophilic side chain, which can be a desirable feature in the synthesis of certain targeted molecules. A U.S. patent documents the use of 2-[1-(N-ethoxyamino)propylidene]-5-hexylcyclohexane-1,3-dione as a starting material for the synthesis of other complex organic derivatives, highlighting its role as a key intermediate. google.com
The molecular structure of this compound makes it an important organic building block, a functionalized molecule that serves as a basic component for the bottom-up assembly of larger molecular architectures. sigmaaldrich.com The parent compound, cyclohexane-1,3-dione, has long been established as a fundamental building block in the synthesis of complex molecular structures, particularly heterocyclic systems and analogues of natural products. google.com The reactivity of the dione (B5365651) allows it to participate in various carbon-carbon bond-forming reactions, enabling the construction of intricate molecular skeletons. thieme.de The versatility of cyclohexane-1,3-dione derivatives is demonstrated by their role in the synthesis of compounds with significant structural diversity. google.com
| Precursor Class | Resulting Complex Frameworks | Synthetic Utility | Reference |
|---|---|---|---|
| Substituted Cyclohexane-1,3-diones | Heterocyclic Systems (e.g., Acridine diones) | Serve as foundational units for constructing nitrogen-containing ring systems. | google.com |
| Substituted Cyclohexane-1,3-diones | Natural Product Analogues | Enable the synthesis of molecules that mimic the structure of naturally occurring compounds. | google.com |
| Substituted Cyclohexane-1,3-diones | Aromatic Polyphenol Derivatives | Act as intermediates in the synthesis of complex aromatic compounds. | google.com |
The development of scaffolds that mimic biological structures is a significant area of materials science. nih.gov These scaffolds often feature highly controlled microarchitectures designed to achieve specific functional properties. nih.gov While direct use of this compound in this context is not extensively documented, its chemical nature makes it a suitable candidate as a precursor for such structures. The cyclohexane (B81311) ring provides a three-dimensional core, and the ketone groups offer reactive sites for the covalent attachment of other molecular units. This allows for the systematic construction of complex, well-defined molecular frameworks. The ability to build upon the dione core is essential for creating the sophisticated architectures required for biologically inspired materials, which are dictated by their structural properties and the microarchitecture of their constituents. nih.gov
Applications in Fine Chemical Production
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The parent compound, 1,3-Cyclohexanedione (B196179), is utilized in the production of various dyes, which are essential in industries like textiles and cosmetics. dataintelo.com The chemical properties of the dione ring system are integral to the synthesis of these colorants. Furthermore, cyclohexane-1,3-dione derivatives are important intermediates in the synthesis of agrochemicals, such as herbicides. dataintelo.com Their role is purely as a building block in the chemical manufacturing process of these specialized products.
Utilization in the Synthesis of Non-Biological Polymeric Materials and Precursors
The application of this compound in the synthesis of non-biological polymeric materials is not a widely reported area of research. However, based on its chemical structure, its potential as a monomer or a precursor to monomers can be considered. The two ketone functionalities could potentially engage in polymerization reactions. For instance, they could act as sites for condensation reactions to form polymers like poly(ester amide)s, which are an emerging group of biodegradable polymers. researchgate.net The dione moiety could also be transformed into other functional groups that are amenable to polymerization, making it a precursor for specialized macromers used in the formulation of materials like silicone hydrogels. mdpi.com
Ligand Precursor in Organometallic Chemistry
Organometallic chemistry involves compounds with direct bonds between metal and carbon atoms. uni-due.de Ligands, which are molecules that bind to a central metal atom, are a crucial component of organometallic complexes. tdx.cat Cyclohexane-1,3-dione and its derivatives can serve as excellent precursors for synthesizing ligands. Research has shown that cyclohexane-1,3-dione can be chemically modified, for example, through a reaction with an aniline (B41778) derivative to form a hydrazone. mdpi.com This resulting hydrazono-cyclohexane-1,3-dione molecule then acts as a ligand that can chelate, or bind to, metal ions such as Zinc(II) and Copper(II) to form stable metal complexes. mdpi.com The ability of these dione-derived ligands to form complexes is a result of their capacity to donate electrons to the metal ion, a fundamental principle in the formation of organometallic compounds. mdpi.com
| Ligand Precursor | Resulting Ligand Type | Metal Ions Complexed | Reference |
|---|---|---|---|
| Cyclohexane-1,3-dione | 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione | Zn(II), Cu(II) | mdpi.com |
| Cyclohexane-1,3-dione | 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione | Zn(II), Cu(II) | mdpi.com |
Future Research Directions and Perspectives for 5 Hexylcyclohexane 1,3 Dione Chemistry
Development of Novel Synthetic Methodologies
While classical methods for synthesizing 5-substituted cyclohexane-1,3-diones are established, there is considerable scope for the development of more efficient, sustainable, and stereoselective synthetic routes. google.comorganic-chemistry.org Future research could focus on:
Asymmetric Catalysis : The chiral center at the 5-position of the cyclohexane (B81311) ring is a key feature. Developing catalytic enantioselective methods to install the hexyl group would be a significant advance, providing access to enantiopure materials crucial for applications in pharmaceuticals and chiral materials science. This could involve transition-metal catalysis or organocatalysis to achieve high levels of stereocontrol.
Green Chemistry Approaches : Current syntheses often rely on strong bases and organic solvents. organic-chemistry.org Future methodologies could explore the use of biocatalysis, employing enzymes to perform key bond-forming steps under mild, aqueous conditions. Additionally, flow chemistry processes could be developed to enable safer, more scalable, and continuous production with improved control over reaction parameters.
C-H Activation Strategies : A forward-looking approach would be the direct functionalization of the cyclohexane-1,3-dione backbone at the C-5 position via C-H activation. This would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials and reducing waste.
Exploration of Undiscovered Reactivity Patterns
The reactivity of the 1,3-dione moiety is well-documented, primarily involving its enolate chemistry. studycorgi.comwikipedia.org However, the specific influence of the 5-hexyl substituent on this reactivity profile remains largely unexplored. Future investigations could uncover novel chemical transformations:
Coordination Chemistry : The β-dicarbonyl unit is an excellent bidentate ligand for a wide range of metals. mdpi.comresearchgate.net Systematic exploration of the coordination chemistry of 5-hexylcyclohexane-1,3-dione with various metal centers could lead to new catalysts, magnetic materials, or luminescent complexes. The hexyl group could influence the solubility, stability, and self-assembly properties of these metal complexes.
Photochemistry and Radical Chemistry : The photochemical behavior of this compound is an uninvestigated area. Research into its reactions under photochemical conditions or its participation in radical-mediated processes could open up new pathways for functionalization and polymer synthesis.
Reactions under Unconventional Conditions : Studying the reactivity of this compound under high pressure, in supercritical fluids like CO2, or using mechanochemical methods could reveal unique reactivity patterns not observable under standard laboratory conditions. rsc.org For instance, the conformational flexibility of the ring and the orientation of the hexyl group may be significantly altered, leading to different product outcomes. researchgate.net
Expansion into Advanced Materials and Engineering Applications
The amphiphilic nature of this compound, possessing a polar dione (B5365651) head and a nonpolar alkyl tail, makes it an attractive building block for advanced materials.
Polymers and Soft Materials : The dione functionality can be used as a monomer or a cross-linking site for polymer synthesis. rsc.orgrsc.org For example, it could be incorporated into polyesters, polyamides, or polycarbonates to impart specific thermal or mechanical properties. The hexyl chain could act as an internal plasticizer or promote self-assembly, leading to the formation of structured hydrogels, organogels, or liquid crystals.
Functional Surfaces and Coatings : The molecule could be used to modify surfaces, with the dione group anchoring to a substrate and the hexyl chains forming a hydrophobic outer layer. Such modifications could be useful for creating water-repellent coatings, anti-fouling surfaces, or for applications in lubrication.
Pharmaceutical and Agrochemical Scaffolds : Cyclohexane-1,3-dione derivatives are known building blocks for bioactive compounds, including herbicides and pharmaceuticals. google.comwikipedia.orgnih.gov The 5-hexyl derivative could serve as a versatile intermediate for the synthesis of new libraries of compounds to be screened for biological activity, where the hexyl group modulates lipophilicity and, consequently, bioavailability. acs.orgnih.gov
A summary of potential research avenues is presented in the table below.
| Research Area | Potential Methodology | Expected Outcome |
| Novel Synthesis | Asymmetric Organocatalysis | Enantiopure this compound |
| Biocatalytic Synthesis | Greener, sustainable production route | |
| New Reactivity | Metal Complexation Studies | Novel catalysts and functional materials |
| Photochemical Reactions | New functionalization strategies | |
| Advanced Materials | Ring-Opening Polymerization | Recyclable polymers with tunable properties |
| Surface Grafting | Hydrophobic and functional coatings | |
| Bioactive Molecules | Combinatorial Synthesis | Libraries of potential drug candidates |
Integrated Computational and Experimental Approaches for Design and Discovery
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research in this area.
Predictive Modeling : Density Functional Theory (DFT) and other computational methods can be used to predict the conformational preferences, electronic properties, and reactivity of this compound. rsc.orgresearchgate.netbinghamton.edu These calculations can guide experimental design by identifying the most likely sites for reaction, predicting the stability of intermediates, and modeling spectroscopic signatures. rsc.org
Mechanism Elucidation : When new reactions are discovered, computational studies can provide deep insight into the reaction mechanisms, transition state energies, and kinetic profiles. rsc.org This understanding is crucial for optimizing reaction conditions and extending the methodology to other substrates.
Materials by Design : Computational screening can be employed to predict the properties of materials derived from this compound. For instance, molecular dynamics simulations could model the self-assembly of polymers or the interaction of these molecules with surfaces, allowing for the in silico design of materials with targeted properties before committing to extensive laboratory synthesis. acs.org
By integrating these computational tools with rigorous experimental validation, the exploration of this compound chemistry can be pursued with greater efficiency and a higher potential for transformative discoveries.
Q & A
Q. What are effective synthetic routes for 5-hexylcyclohexane-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthetic routes for structurally analogous 5-alkyl/aryl cyclohexane-1,3-diones suggest two approaches:
- Condensation : React hexanal with 1,3-cyclohexanedione under acidic conditions (e.g., HCl or H₂SO₄) to form the hexyl-substituted derivative via keto-enol tautomerism .
- Cyclization : Use diethyl malonate and hexyl aldehyde in a base-mediated Claisen-Schmidt condensation, followed by cyclization and decarboxylation .
Key Variables : Temperature (80–120°C), solvent polarity (e.g., ethanol vs. xylene), and catalyst type (Lewis acids like AlCl₃ may improve regioselectivity).
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Compare ketone (δ ~2.5–3.0 ppm) and hexyl proton signals (δ ~0.8–1.5 ppm) to reference spectra of 5-phenyl analogs .
- IR : Confirm diketone C=O stretches (~1700–1750 cm⁻¹) .
- X-ray Crystallography : Resolve steric effects of the hexyl group on cyclohexane ring conformation .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G** level to evaluate electron density at carbonyl carbons. Compare with 5-phenyl or 5-methyl derivatives to assess hexyl’s electron-donating/withdrawing effects .
- Molecular Dynamics : Simulate solvent interactions (e.g., THF vs. DMSO) to predict solubility and reaction pathways .
Q. How does the hexyl substituent influence regioselectivity in cross-coupling reactions compared to smaller alkyl/aryl groups?
- Methodological Answer :
- Steric Analysis : Use X-ray or computational models to quantify steric hindrance from the hexyl group. For example, bulky substituents may favor reactions at the less hindered 2-position of the diketone .
- Experimental Optimization : Screen Pd-catalyzed coupling conditions (e.g., Suzuki-Miyaura) with aryl boronic acids, varying ligands (e.g., PPh₃ vs. SPhos) to mitigate steric effects .
Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Organocatalysis : Test chiral amines (e.g., proline derivatives) in asymmetric Michael additions to the diketone, monitoring enantiomeric excess (ee) via chiral HPLC .
- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru) to exploit equilibrium between keto-enol forms for stereocontrol .
Biological and Mechanistic Questions
Q. How can researchers assess the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or oxidoreductases (e.g., COX-2) using fluorogenic substrates. Compare IC₅₀ values to 5-phenyl or 5-cyclopropyl analogs to evaluate substituent effects .
- Molecular Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to identify key hydrogen bonds between diketone oxygens and active-site residues .
Q. How do conflicting reports on the stability of 5-alkylcyclohexane-1,3-diones under acidic conditions inform handling protocols?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (pH 1–14, 40–80°C) with HPLC monitoring. For example, 5-cyclopropyl derivatives decompose above pH 10, suggesting hexyl analogs may require neutral storage .
- Contradiction Resolution : Reconcile discrepancies by isolating intermediates (e.g., enol ethers) that form under specific conditions .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
